(3-ethyl-1H-pyrazol-5-yl)methanamine
Overview
Description
(3-ethyl-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 5-position
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which include (3-ethyl-1h-pyrazol-5-yl)methanamine, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets, contributing to its potential biological activities.
Mode of Action
It is known that pyrazole derivatives can increase the electrophilicity of certain targets, which may influence their interaction with these targets
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Result of Action
It is known that pyrazole derivatives can exhibit a variety of biological activities . For example, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that the biological activities of pyrazole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1H-pyrazol-5-yl)methanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethylhydrazine with an appropriate diketone under reflux conditions in ethanol, leading to the formation of the pyrazole ring . The resulting intermediate can then be further functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
(3-ethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-1H-pyrazol-5-yl)methanamine
- (3-phenyl-1H-pyrazol-5-yl)methanamine
- (3-isopropyl-1H-pyrazol-5-yl)methanamine
Uniqueness
(3-ethyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 3-position and the methanamine group at the 5-position influence the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold for the development of new chemical entities .
Properties
IUPAC Name |
(3-ethyl-1H-pyrazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUQWOXNOUFIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093430-33-1 | |
Record name | (3-ethyl-1H-pyrazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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